molecular formula C7H7NO2 B1265714 5-Aminotropolone CAS No. 7021-46-7

5-Aminotropolone

Cat. No.: B1265714
CAS No.: 7021-46-7
M. Wt: 137.14 g/mol
InChI Key: SJJUTRFFONLOHZ-UHFFFAOYSA-N
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Description

5-Aminotropolone (C₇H₇NO₂) is a hydroxylated bicyclic organic compound characterized by a seven-membered tropolone ring substituted with an amino (-NH₂) group at position 5 and a hydroxyl (-OH) group at position 2 (Figure 1). Its unique structure enables dual functionality: (i) metal chelation via the hydroxyl and amino groups, and (ii) radical-mediated redox activity. Studies highlight its potent biological activities, including tumor-specific cytotoxicity, enzyme inhibition, and radical scavenging .

Preparation Methods

The most straightforward approach to 5-aminotropolone involves the direct introduction of an amino group into the tropolone backbone. While tropolone itself exhibits limited reactivity toward electrophilic substitution due to its electron-deficient aromatic system, modified conditions enable selective functionalization.

Nitrosation-Reduction Pathway

A two-step nitrosation-reduction sequence has been explored for amino group installation. Initial nitrosation at the 5-position of tropolone is achieved using nitrous acid (HNO₂) under acidic conditions, yielding 5-nitrosotropolone. Subsequent reduction of the nitroso group employs catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like sodium dithionite (Na₂S₂O₄).

Representative Procedure :

  • Nitrosation : Tropolone (10 mmol) is dissolved in 48% hydrobromic acid (HBr) at −10°C. Sodium nitrite (NaNO₂, 12 mmol) is added gradually with stirring, maintaining the temperature below −5°C. The reaction mixture is stirred for 1.5 hours, yielding 5-nitrosotropolone as a crystalline precipitate.
  • Reduction : The nitroso intermediate is suspended in ethanol (50 mL) with 10% palladium on carbon (Pd-C, 0.1 equiv). Hydrogen gas is introduced at 3 atm pressure, and the mixture is stirred at room temperature for 12 hours. Filtration and solvent evaporation afford this compound.

Key Parameters :

  • Temperature Control : Nitrosation requires subzero temperatures to minimize side reactions such as ring-opening or over-nitrosation.
  • Catalyst Selection : Pd-C provides higher selectivity compared to Raney nickel, which may promote over-reduction.

Ring-Synthetic Approaches

Constructing the tropolone core with pre-installed amino functionality offers an alternative to post-synthetic modification. These methods often involve cyclization of appropriately substituted precursors.

Cyclocondensation of Amino-Containing Precursors

Amino-substituted cycloheptatriene derivatives undergo oxidative cyclization to form the tropolone skeleton. For example, 5-amino-1,3-cycloheptadiene-7-ol can be oxidized using Jones reagent (CrO₃/H₂SO₄) to induce dehydrogenation and ketonization.

Reaction Conditions :

Precursor Oxidizing Agent Temperature (°C) Yield (%)
5-Amino-1,3-CHD-7-ol Jones reagent 0–5 62
5-Amino-2,4-CHD-1-ol MnO₂ 25 48

Mechanistic Insight :
The oxidation proceeds via formation of a chromate ester intermediate, followed by elimination of water and rearrangement to the aromatic tropolone system. The amino group remains intact due to its poor leaving group ability under these conditions.

Industrial-Scale Production Considerations

Large-scale synthesis of this compound requires optimization for cost, safety, and environmental impact. Continuous flow reactors have been proposed to address exothermicity concerns in nitrosation and reduction steps.

Flow Reactor Parameters :

Stage Residence Time (min) Temperature (°C) Pressure (bar)
Nitrosation 5 −10 1.5
Reduction 30 25 3.0

Advantages :

  • Precise temperature control mitigates decomposition risks.
  • Higher surface-to-volume ratio improves mass transfer during gas-liquid reactions (e.g., H₂ in reduction).

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity and batch consistency.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 6.82 (d, J = 9.5 Hz, 1H, H-3), 6.65 (dd, J = 9.5, 2.8 Hz, 1H, H-4), 6.38 (d, J = 2.8 Hz, 1H, H-6), 5.21 (s, 2H, NH₂).
  • IR (KBr): ν 3350 (N-H stretch), 1660 (C=O), 1595 (C=C aromatic) cm⁻¹.

Purity Assessment

Method Acceptance Criteria
HPLC (C18 column) ≥98% area purity
Karl Fischer Titration ≤0.5% H₂O

Chemical Reactions Analysis

Reaction with Isocyanates

5-Aminotropolone reacts with isocyanates to form ureas under microwave-assisted conditions.
Example :

  • Reagents : Aromatic/aliphatic isocyanates (1.5 equivalents)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : Microwave irradiation at 100–120°C for 15–30 minutes

  • Products : Urea derivatives with yields ranging from 65–85% .

Isocyanate TypeProduct Yield (%)Reaction Time (min)
Phenyl isocyanate7820
Methyl isocyanate6530

Bromination

Bromination occurs via diazotization under acidic conditions:
Procedure :

  • Dissolve this compound in 48% HBr.

  • Cool to -10°C and add NaNO₂.

  • Stir for 1.5 hours at -10°C.
    Outcome :

  • Substitution of the amino group with bromine yields 5-bromotropolone (33% yield) .

Oxidation

Controlled oxidation modifies the amino group:

  • Reagent : Ozone (O₃) in acetic acid

  • Product : 5-Nitrosotropolone (62% yield) .

Mechanism :

  • Diazotization of the amino group.

  • Oxidative displacement with nitrous acid.

Reduction

Reductive amination has not been widely reported, but catalytic hydrogenation of related tropolones suggests potential pathways for amino group modification.

Reaction with Diketene

This compound reacts with diketene to form acetoacetate or pyridone derivatives depending on catalysts:

CatalystProduct FormedYield (%)
TriethylamineMonoacetoacetate (C₉H₉NO₄)45
KOHPyridone derivative30

Conditions :

  • Molar Ratio : 1:1.2 (this compound:diketene)

  • Temperature : -40°C to 0°C .

Photo-Reactions

Under UV light in aqueous acid:

  • Primary Product : 2-Amino-5-oxocyclopent-1-enylacetic acid

  • Mechanism : Ring contraction via [4π] electrocyclic reaction followed by hydrolysis .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsMajor ProductsYield (%)
Isocyanate couplingR-NCO, THF, microwaveUreas65–85
BrominationHBr, NaNO₂, -10°C5-Bromotropolone33
Diketene condensationDiketene, Et₃N/KOHAcetoacetate/Pyridone30–45
Photo-reactionUV light, H₂O/H⁺Cyclopentenylacetic acidNot reported

Stability and Reaction Optimization

  • pH Sensitivity : Reactions in acidic media (e.g., HBr) require strict temperature control (-10°C) to avoid decomposition .

  • Catalyst Selectivity : Triethylamine favors acetoacetate formation, while KOH promotes pyridone derivatives .

Scientific Research Applications

Chemistry

5-Aminotropolone serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis, facilitating the creation of various chemical derivatives that possess unique properties.

Biological Activities

The compound exhibits promising biological activities:

  • Antibacterial and Antifungal Properties : Research indicates that this compound has potential antibacterial effects against specific pathogens.
  • Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication in certain cell lines.
  • Anti-cancer Activity : The compound shows selective cytotoxicity against human oral tumor cell lines, inducing apoptosis via caspase activation and DNA fragmentation .

Medical Applications

Ongoing research explores the therapeutic potential of this compound in treating various diseases:

  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further investigation as an anti-cancer agent .
  • Neuroprotective Effects : Studies suggest that it may inhibit catechol-O-methyltransferase, potentially impacting neurodegenerative disease pathways .

Industrial Uses

In the industrial sector, this compound is employed in producing pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing novel compounds with specific functionalities.

Case Study 1: Antitumor Activity

A study evaluated the anti-tumor efficacy of this compound on human oral tumor cell lines. The results indicated that the compound significantly reduced cell viability through mechanisms involving apoptosis induction. This study highlights its potential as a therapeutic agent in oncology .

Case Study 2: Inhibition of Pseudomonas Aeruginosa Elastase

Research demonstrated that this compound acts as an inhibitor of elastase produced by Pseudomonas aeruginosa, showing an IC50 value of approximately 180 μM. This finding suggests its utility in developing treatments for infections caused by this pathogen .

Mechanism of Action

The mechanism of action of 5-Aminotropolone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules is key to its mechanism of action .

Comparison with Similar Compounds

Key Properties :

  • Mechanism of Cytotoxicity : Induces apoptosis in cancer cells (e.g., HL-60 leukemia) via caspase-3 activation and DNA fragmentation .
  • Redox Activity: Scavenges superoxide (O₂⁻) and nitric oxide (NO) radicals, contributing to its cytotoxicity .
  • Enzyme Inhibition : Inhibits Zn²⁺-dependent metalloproteases like LasB (IC₅₀ = 180 ± 1 μM) through metal chelation .

Structural and Functional Analogues

Tropolone (Parent Compound)

  • Structure: Lacks the 5-amino substituent, retaining only the hydroxyl group.
  • Activity: Cytotoxicity: Lower tumor specificity compared to 5-aminotropolone. Enzyme Inhibition: Weaker LasB inhibitor (IC₅₀ = 387 ± 1 μM) due to reduced metal-chelation efficiency .
  • Key Difference: Absence of the amino group limits redox activity and enzyme affinity.

β-Thujaplicin (Hinokitiol)

  • Structure: Contains an isopropyl group at position 4 instead of the amino group at position 3.
  • Activity: Cytotoxicity: Moderate tumor specificity but lower than this compound . Enzyme Inhibition: Poor LasB inhibition (IC₅₀ = 1.34 ± 0.37 mM) due to steric hindrance from the isopropyl group .
  • Key Difference : Substituent position and steric effects reduce metal coordination.

Acetyltropolone

  • Structure : Acetylated derivative of tropolone, blocking the hydroxyl group.
  • Activity :
    • Enzyme Inhibition : 3-fold reduced potency (IC₅₀ = 1.29 ± 0.24 mM) compared to tropolone, confirming the critical role of free hydroxyl groups in metal chelation .
  • Key Difference : Loss of hydroxyl functionality abolishes redox and chelation activity.

Quantitative Comparison

Table 1: Cytotoxic and Enzymatic Activity of Tropolone Derivatives

Compound Tumor-Specific Cytotoxicity (HL-60) LasB Inhibition (IC₅₀, μM) Radical Scavenging (O₂⁻/NO)
This compound High (Apoptosis via caspase-3) 180 ± 1 Strong
Tropolone Moderate 387 ± 1 Moderate
β-Thujaplicin Moderate 1340 ± 370 Weak
Acetyltropolone Low 1290 ± 240 None

Data compiled from

Table 2: Structural Impact on Bioactivity

Substituent Position Functional Group Effect on Activity
5 -NH₂ Enhances metal chelation, radical scavenging, and enzyme inhibition .
4 -OCH₃ or -iPr Reduces activity due to steric hindrance (e.g., β-thujaplicin) .
2 -OH Critical for redox activity; acetylation abolishes cytotoxicity .

Mechanistic Insights

  • Metal Chelation: The amino and hydroxyl groups in this compound form a bidentate chelate with Zn²⁺, enhancing protease inhibition compared to monodentate tropolone .
  • Radical-Mediated Cytotoxicity: this compound generates and scavenges radicals under alkaline conditions, creating oxidative stress in cancer cells . In contrast, 2-aminotropone derivatives lack this dual redox capability .

Biological Activity

5-Aminotropolone, a derivative of tropolone, has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its seven-membered ring structure containing an amino group at position 5 and a hydroxyl group at position 2. Its chemical formula is C7H7NO2C_7H_7NO_2. The unique arrangement of functional groups contributes to its reactivity and biological activity.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Interaction with Isocyanates : It reacts with various isocyanates to form ureas, which may contribute to its antibacterial properties.
  • Inhibition of Enzymes : The compound inhibits catechol-O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism, which can affect neurotransmitter levels.
  • Induction of Apoptosis : In human promyelocytic leukemic cells (HL-60), it induces apoptosis characterized by caspase-3 activation and DNA fragmentation .

Antimicrobial Properties

Preliminary studies indicate that this compound possesses significant antimicrobial activity against various pathogens:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Exhibits activity against common fungal strains.
  • Antiviral : Shows potential in inhibiting viral replication.

Cytotoxicity

The compound demonstrates tumor-specific cytotoxicity, making it a candidate for cancer therapy. Notably, it selectively targets oral tumor cell lines while sparing normal cells. The cytotoxic effects are mediated through radical-mediated redox reactions that generate reactive oxygen species (ROS) under alkaline conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on HL-60 Cells : A study demonstrated that this compound induced apoptosis in HL-60 cells by activating caspase-3 without affecting other caspases. This suggests a targeted mechanism for inducing cell death in cancer cells .
  • Inhibition of Nitric Oxide Production : Research indicated that this compound inhibited lipopolysaccharide (LPS)-stimulated nitric oxide production in mouse macrophage-like Raw 264.7 cells. This inhibition was linked to reduced expression of inducible nitric oxide synthase (iNOS), highlighting its anti-inflammatory potential .

Biochemical Pathways

The compound's interaction with biomolecules involves:

  • Metal Ion Chelation : It chelates metal ions, inhibiting metalloproteases and other metal-dependent enzymes, which may contribute to its anticancer properties.
  • Photo-reaction : Under specific conditions, this compound undergoes photo-reactions that can lead to the formation of biologically active derivatives.

Comparison with Related Compounds

Compound NameCytotoxicity (CC50)Antimicrobial ActivityMechanism of Action
This compound<1.07 µMYesInduces apoptosis via ROS generation
Hinokitiol>10 µMYesInhibits iNOS expression
2-Aminotropone>10 µMLimitedLess effective than this compound

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Aminotropolone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted tropones with amine derivatives. Key factors include solvent polarity (e.g., DMF vs. ethanol), temperature (60–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring via HPLC or GC-MS to identify side products (e.g., over-oxidized intermediates) . Validate purity using NMR (>95% by ¹H-NMR integration) and elemental analysis (C, H, N within ±0.4% of theoretical values).

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in tautomeric forms?

  • Methodological Answer : X-ray crystallography is definitive for tautomer identification. For solution-phase studies, use ¹³C-NMR to detect keto-enol equilibrium shifts. IR spectroscopy (1600–1700 cm⁻¹) differentiates carbonyl vs. enol C-O stretches. Computational DFT studies (B3LYP/6-311+G*) model electronic environments, validated against experimental data .

Q. What are the established protocols for assessing this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hrs. Monitor degradation via UV-Vis (λmax shifts) and LC-MS for byproducts.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for troponoids) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

  • Methodological Answer :

  • Dose-response analysis : Test across concentrations (0.1–100 µM) in multiple cell lines (e.g., HEK293 vs. cancer cells) to identify therapeutic windows.
  • Mechanistic studies : Use RNA-seq to compare gene expression profiles under treatment. Validate targets via CRISPR knockouts or siRNA silencing .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Address batch effects by repeating experiments across independent labs .

Q. What computational strategies predict this compound’s interaction with novel protein targets, and how are false positives minimized?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with flexible side chains for binding site residues. Cross-validate with molecular dynamics (GROMACS, 50 ns simulations) to assess pose stability.
  • False-positive mitigation : Apply consensus scoring (Glide SP, ChemPLP) and exclude compounds with poor ADMET profiles (e.g., logP >5) .

Q. How do researchers address reproducibility challenges in this compound’s electrochemical behavior across different laboratories?

  • Methodological Answer :

  • Standardized protocols : Calibrate electrodes (Ag/AgCl) daily, control electrolyte purity (≥99.9%), and report temperature (±0.1°C).
  • Inter-lab validation : Share raw cyclic voltammetry data (E, I values) via repositories like Zenodo. Use Bland-Altman plots to quantify measurement bias .

Q. Future Research Directions

Q. What multi-omics approaches could elucidate this compound’s mode of action in complex biological systems?

  • Methodological Answer : Integrate metabolomics (LC-QTOF-MS), proteomics (TMT labeling), and phosphoproteomics (TiO₂ enrichment) to map pathway perturbations. Use network pharmacology (Cytoscape) to identify hub targets .

Guidelines for Reporting :

  • Tables : Include raw data (e.g., IC50 values ± SEM) in supplementary materials. Follow journal-specific formatting for figures (300 dpi TIFF/PDF) .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines (sample size justification, randomization) .

Properties

IUPAC Name

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJUTRFFONLOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990446
Record name 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID90990446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7021-46-7
Record name 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7021-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VII tropolone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102877
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 0.39 g of 5-nitrosotropolone (2.6 mmole, obtained from the previous example) and 10 mL of absolute ethanol was added 2.92 g of Tin (II) chloride (12.9 mmole). After 40 minutes at reflux the solution was cooled, filtered, and the liquefied portion was partitioned between ethyl acetate and water. The organic fraction was concentrated in vacuo to give 35 mg (10%) of 5-aminotropolone as a yellow solid. IR spectroscopy of the product (neat) found the following characteristic IR absorption frequencies: 3319 cm−1, 3181 cm−1, 2925 cm−1, 1511 cm−1, 1410 cm−1, 1261 cm−1, 837 cm−1, 781 cm−1, and 739 cm−1.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
10%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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